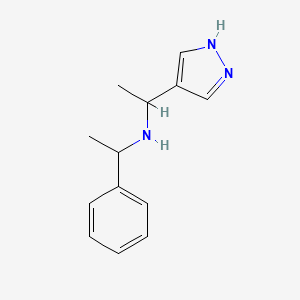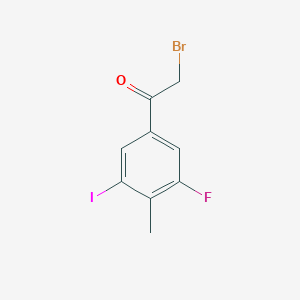
3-Fluoro-5-iodo-4-methylphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-iodo-4-methylphenacyl bromide is a chemical compound with the molecular formula C9H7BrFIO and a molecular weight of 356.96 g/mol . It is characterized by the presence of fluorine, iodine, and bromine atoms attached to a phenacyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-5-iodo-4-methylphenacyl bromide typically involves the bromination of a precursor compound. One common synthetic route includes the reaction of 3-Fluoro-5-iodo-4-methylacetophenone with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the final product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
3-Fluoro-5-iodo-4-methylphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The presence of iodine allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-iodo-4-methylphenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-iodo-4-methylphenacyl bromide involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-iodo-4-methylphenacyl bromide can be compared with other similar compounds, such as:
3-Fluoro-4-methylphenacyl bromide: Lacks the iodine atom, which affects its reactivity and applications.
5-Iodo-4-methylphenacyl bromide:
3-Fluoro-5-iodo-phenacyl bromide: Lacks the methyl group, which alters its steric and electronic characteristics.
The uniqueness of this compound lies in the combination of fluorine, iodine, and bromine atoms, which impart distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H7BrFIO |
|---|---|
Molekulargewicht |
356.96 g/mol |
IUPAC-Name |
2-bromo-1-(3-fluoro-5-iodo-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7BrFIO/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
HXKISPODHPAJNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1I)C(=O)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
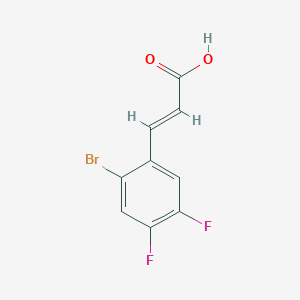

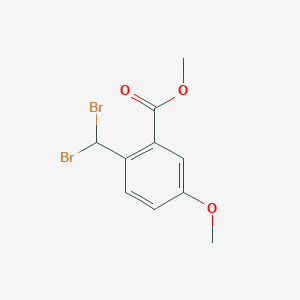
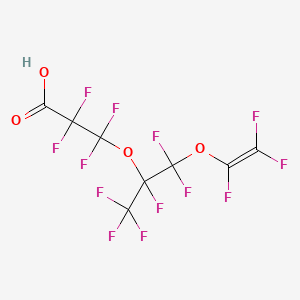
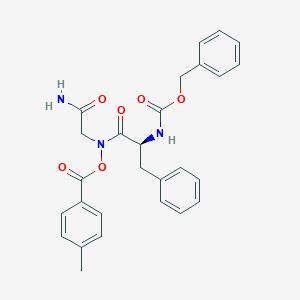
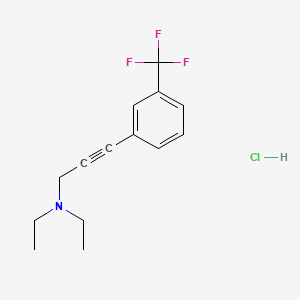

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
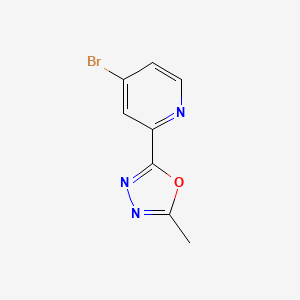
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
